4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol
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Overview
Description
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with 2-bromo-5-methylimidazo[1,2-a]pyridine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- Imidazo[1,2-a]pyridine derivatives with pyrimidine rings
- Imidazo[1,2-a]pyridine-based 1,2,3-triazole amide derivatives
Uniqueness
4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol stands out due to its unique structural features, such as the presence of an isopropylanilino group and a phenol moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H23N3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[5-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C23H23N3O/c1-15(2)17-7-11-19(12-8-17)24-23-22(18-9-13-20(27)14-10-18)25-21-6-4-5-16(3)26(21)23/h4-15,24,27H,1-3H3 |
InChI Key |
VDQCWMAZPCWZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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